molecular formula C9H3F7O2 B1362427 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid CAS No. 32304-29-3

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B1362427
CAS No.: 32304-29-3
M. Wt: 276.11 g/mol
InChI Key: XFHNUTKYNIQKJU-UHFFFAOYSA-N
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Description

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid: is an organofluorine compound with the molecular formula C9H3F7O2 and a molecular weight of 276.108 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid typically involves the fluorination of aromatic compounds. One common method is the use of octafluorotoluene as a starting reagent . The reaction conditions often require the presence of a strong fluorinating agent and controlled temperature to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The production process must also include purification steps to achieve the desired purity levels, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions: [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry: In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound’s stability and reactivity are explored in biological and medicinal research. It can be used in the design of fluorinated pharmaceuticals, where the fluorine atoms enhance metabolic stability and bioavailability.

Industry: Industrially, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymers. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid is unique due to its acetic acid functional group, which provides additional reactivity and versatility in chemical synthesis. The presence of multiple fluorine atoms further enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHNUTKYNIQKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954090
Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60954090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32304-29-3
Record name NSC137864
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Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylacetic acid
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